Agomelatine Dimer Urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-31-23-11-9-19-5-3-7-21(25(19)17-23)13-15-28-27(30)29-16-14-22-8-4-6-20-10-12-24(32-2)18-26(20)22/h3-12,17-18H,13-16H2,1-2H3,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLOKCBHVVICPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)NCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Formation Mechanisms of Agomelatine Dimer Urea
Exploration of Direct Synthetic Routes for Agomelatine (B1665654) Dimer Urea (B33335)
Agomelatine Dimer Urea, chemically known as 1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea, is a recognized process-related impurity in the production of the antidepressant drug Agomelatine. clearsynth.comchemicalbook.comsynzeal.com Its synthesis is crucial for producing reference standards, which are necessary for analytical method development, validation, and quality control during the commercial manufacturing of Agomelatine. clearsynth.comsynzeal.com
Development of Controlled Synthesis for Reference Standard Production
The controlled synthesis of this compound as a reference standard is not extensively detailed in publicly available literature but can be achieved through established principles of urea synthesis. The most logical pathway involves the reaction of two molecules of the key Agomelatine precursor, 2-(7-methoxy-1-naphthyl)ethanamine, with a suitable one-carbon carbonyl source.
Classical methods for urea synthesis provide a framework for this process. nih.gov A common approach is the use of phosgene (B1210022) or a safer equivalent like triphosgene (B27547) (bis(trichloromethyl)carbonate). The reaction proceeds by combining the amine intermediate with the carbonyl source, typically in the presence of a base to neutralize the acidic byproduct (e.g., HCl). This method allows for the direct and controlled coupling of the two amine molecules via a urea linkage.
Plausible Synthetic Route for this compound:
Reactants : 2-(7-methoxy-1-naphthyl)ethanamine and Triphosgene.
Reaction : The amine acts as a nucleophile, attacking the carbonyl centers of triphosgene. The reaction with a second equivalent of the amine results in the formation of the symmetrically substituted urea dimer.
Product : 1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea (this compound).
Optimization of Reaction Conditions and Reagent Stoichiometry
Optimizing the synthesis of this compound is essential for achieving high yield and purity, which is critical for a reference standard. Key parameters for optimization are derived from general methodologies for urea synthesis. nih.gov
Key Optimization Parameters:
Reagent Stoichiometry : A precise molar ratio of the amine precursor to the carbonyl source is critical. To synthesize the symmetric dimer, a ratio of slightly more than two equivalents of 2-(7-methoxy-1-naphthyl)ethanamine to one equivalent of the carbonyl source (like phosgene) or a 3:1 amine to triphosgene ratio is often employed to ensure complete reaction.
Solvent : The choice of solvent is important. Anhydrous, aprotic solvents such as toluene (B28343), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) are typically preferred to prevent unwanted side reactions with the reactive carbonyl source. google.com
Temperature : These reactions are often highly exothermic and are typically run at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of side products.
Base : The inclusion of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is crucial to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. google.com
The table below outlines typical conditions for optimizing the synthesis.
| Parameter | Condition | Rationale |
| Amine to Carbonyl Source Ratio | ~2:1 | Ensures the formation of the disubstituted urea rather than an isocyanate intermediate. |
| Solvent | Anhydrous Aprotic (e.g., Toluene, CH₂Cl₂) | Prevents reaction with the solvent and solubilizes reactants. |
| Temperature | 0 °C to 25 °C | Controls reaction exothermicity and minimizes side-product formation. |
| Base | Tertiary Amine (e.g., Triethylamine) | Neutralizes HCl byproduct, driving the reaction to completion. |
Investigation of Formation Pathways as a Process-Related Impurity
The formation of this compound as an impurity is a significant concern in specific synthetic routes to Agomelatine, as it can affect the final product's purity and yield. google.com Its presence is often indicative of specific process conditions. conicet.gov.ar
Identification of Key Reaction Intermediates and Precursors
The structure of this compound points directly to its precursors. The formation of this impurity originates from the key intermediate in Agomelatine synthesis.
Primary Precursor : The main building block for the dimer is 2-(7-methoxy-1-naphthyl)ethanamine . This compound is the penultimate intermediate in several major synthesis routes for Agomelatine, formed via the reduction of (7-methoxy-1-naphthyl)acetonitrile. google.com
Carbonyl Source : The central urea carbonyl group must originate from another reagent or a degradation product present in the reaction mixture. Potential sources include carbon dioxide under specific catalytic conditions or, more likely, reagents used in subsequent steps or side reactions involving phosgene-like structures.
Role of Raw Materials and Reagents in Dimer Formation
The primary raw material implicated in the formation of the dimer is the (7-methoxy-1-naphthyl)acetonitrile starting material, which is converted into the reactive 2-(7-methoxy-1-naphthyl)ethanamine intermediate. google.com The specific reagents and reaction environment determine whether this amine proceeds to the desired product (Agomelatine) or forms the dimer impurity. In processes where a one-pot hydrogenation and acylation are attempted, the conditions can inadvertently favor dimerization. google.com
Influence of Manufacturing Process Parameters on Dimerization
Manufacturing conditions have a profound impact on the rate and extent of this compound formation. Research into optimizing Agomelatine synthesis has shed light on the conditions that promote this side reaction.
One documented method for producing Agomelatine involves a one-pot hydrogenation of (7-methoxy-1-naphthyl)acetonitrile followed by acylation. It was found that this process could generate the dimer impurity at levels of 10-15% in the initial stages of the reaction, which is irreversible and significantly impacts product quality and yield. google.com
Subsequent process optimization revealed that the reaction environment is a critical factor. google.com
Process Parameters Influencing Dimer Formation:
| Favorable for Dimer Formation | Minimizes Dimer Formation |
| Acidic or neutral reaction conditions | Faintly alkaline reaction environment |
| Deactivated hydrogenation catalyst | High catalyst activity |
| Slow rate of desired acylation reaction | Rapid and selective forward reaction to Agomelatine |
Maintaining a faintly alkaline environment through the addition of an acid-binding agent was shown to preserve catalyst activity and significantly reduce the formation of the dimer impurity. google.com This ensures that the newly formed 2-(7-methoxy-1-naphthyl)ethanamine intermediate is rapidly and selectively acylated to form Agomelatine, minimizing its availability to participate in the side reaction that produces the urea dimer.
Temperature and Pressure Effects
The formation of ureas from amines and a carbonyl source, such as carbon dioxide or its equivalents, is significantly influenced by temperature and pressure.
Temperature: The reaction temperature plays a crucial role in the synthesis of ureas. Generally, higher temperatures increase the reaction rate. However, in syntheses involving the reaction of amines with carbon dioxide, the initial step is often the exothermic formation of an ammonium (B1175870) carbamate (B1207046) intermediate. wikipedia.org This is followed by an endothermic dehydration of the carbamate to form urea. wikipedia.org This latter step is favored by higher temperatures, typically in the range of 150-200°C for industrial processes. ureaknowhow.com For laboratory-scale syntheses of N,N'-dialkylureas from amines and CO2, temperatures can range from ambient to 180°C, depending on the catalyst and solvent used. acs.orgresearchgate.net In the context of this compound formation as an impurity, it is plausible that elevated temperatures during certain stages of agomelatine synthesis, such as in the presence of residual carbonyl-containing reagents or byproducts, could promote its formation. Forced degradation studies of agomelatine have been conducted at elevated temperatures (e.g., 80°C), which can lead to the formation of various degradation products, although this compound is not always explicitly identified in these studies. rjptonline.orgjchps.comresearchgate.net
Interactive Data Table: General Temperature and Pressure Effects on N,N'-Disubstituted Urea Synthesis
| Parameter | General Effect | Typical Range | Notes |
| Temperature | Increases reaction rate, favors dehydration of carbamate intermediate. | Ambient to 200°C | High temperatures can also lead to side reactions and decomposition. |
| Pressure | Increases concentration of gaseous reactants like CO2, favoring carbamate formation. | Atmospheric to 10 MPa | Higher pressures can increase equipment costs and complexity. |
Solvent Selection and Impact
The choice of solvent can have a profound impact on the yield and selectivity of urea synthesis. Solvents can influence the solubility of reactants and intermediates, stabilize transition states, and in some cases, participate in the reaction mechanism.
For the synthesis of N,N'-disubstituted ureas, a variety of solvents have been investigated. Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are often effective due to their ability to dissolve both the amine reactants and the carbamate intermediates. researchgate.netgoogle.com In some catalytic systems, the use of an aprotic solvent is more favorable than a protic solvent for the formation of N,N'-dialkylureas. acs.orgresearchgate.net The dielectric constant of the solvent has been shown to correlate with the yield of urea in some instances, suggesting that the solvent's ability to stabilize charged intermediates is important. researchgate.net
Interestingly, some modern, greener synthetic approaches have explored solvent-free conditions or the use of unconventional solvents like ionic liquids or even water. oup.comrsc.orgionike.comrsc.org Solvent-free reactions can be more environmentally friendly and can sometimes lead to higher reaction rates. oup.com The use of water as a solvent in the synthesis of N-substituted ureas has been reported to be effective and can simplify the workup procedure. rsc.org In the context of this compound formation, the solvent system used in the various steps of agomelatine synthesis would play a significant role. The presence of residual amines and a carbonyl source in a solvent that favors their reaction could lead to the formation of this impurity.
Interactive Data Table: Impact of Solvent on N,N'-Disubstituted Urea Synthesis
| Solvent Type | Examples | General Impact |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Generally favorable, good solubility of reactants and intermediates. |
| Protic | Water, Alcohols | Can be effective, especially in newer "green" methods, but may hinder some catalytic cycles. |
| Non-polar | Toluene, Dichloromethane | Used in some specific synthetic routes, but may have lower solubility for intermediates. |
| Ionic Liquids | BMImCl | Can act as both solvent and catalyst, promoting "green" synthesis. |
| Solvent-Free | - | Environmentally friendly, can lead to higher reaction rates. |
Catalytic and Non-Catalytic Formation Routes
The formation of N,N'-disubstituted ureas can proceed through both catalytic and non-catalytic pathways.
Catalytic Routes: A wide array of catalysts has been developed to facilitate the synthesis of ureas from amines and carbonyl sources, often under milder conditions than non-catalytic methods. These can be broadly categorized as:
Metal-based catalysts: Various metal complexes and salts have been shown to be effective. For example, ruthenium, palladium, and oxovanadium complexes have been used to catalyze the formation of ureas from amines and formamides or CO2. rsc.orgepa.gov Metal salts of oxalates, such as yttrium oxalate, have also been employed as catalysts for the carbonylation of amines with CO2. acs.orgresearchgate.net
Organocatalysts: Non-metal catalysts, such as strong amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and guanidines, have been successfully used to promote the reaction of amines with CO2. unipr.itacs.org Iodine has also been reported as an efficient catalyst for the synthesis of symmetrical N,N'-disubstituted ureas from amines and urea. tandfonline.com
Dehydrating agents: In reactions where water is a byproduct, such as the dehydration of carbamates, dehydrating agents can be considered part of the catalytic system to drive the reaction to completion.
Non-Catalytic Routes: While often requiring harsher conditions (higher temperatures and pressures), the synthesis of ureas can also occur without a catalyst. The direct reaction of primary aliphatic amines with CO2 in the absence of any catalyst or solvent has been shown to produce urea derivatives, with the reaction proceeding through an alkyl ammonium alkyl carbamate intermediate. rsc.org The formation of this compound as an impurity during agomelatine synthesis is likely a non-catalytic process, arising from the fortuitous reaction of two molecules of 2-(7-methoxy-1-naphthyl)ethylamine with a carbonyl-containing impurity or degradation product under favorable conditions of temperature and concentration. Forced degradation studies, where agomelatine is subjected to stress conditions like heat, acid, or base, can lead to the formation of impurities through non-catalytic pathways. rjptonline.orgjchps.comnih.gov
Interactive Data Table: Overview of Catalytic and Non-Catalytic Urea Synthesis
| Route | Examples of Reagents/Catalysts | General Conditions |
| Catalytic | Ru, Pd, V complexes; Yttrium oxalate; DBU, Guanidines, Iodine | Milder temperatures and pressures compared to non-catalytic routes. |
| Non-Catalytic | Amines + CO2 (or other carbonyl source) | Often requires higher temperatures and pressures. |
Advanced Analytical Strategies for the Characterization and Quantification of Agomelatine Dimer Urea
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For a non-volatile impurity like Agomelatine (B1665654) Dimer Urea (B33335), High-Performance Liquid Chromatography (HPLC) is the method of choice, while Gas Chromatography (GC) is essential for monitoring volatile byproducts and residual solvents from the synthetic process.
HPLC methods are paramount for the analysis of agomelatine and its impurities, including Agomelatine Dimer Urea. nih.gov The development of these methods is guided by the International Council for Harmonisation (ICH) guidelines to ensure specificity, sensitivity, precision, linearity, accuracy, and robustness. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the impurity profiling of agomelatine. nih.gov This is due to its efficacy in separating compounds with varying polarities. In the analysis of this compound, RP-HPLC allows for its clear separation from the active pharmaceutical ingredient (API), agomelatine, and other related substances.
The development of a successful RP-HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector. C18 columns are frequently employed for the analysis of agomelatine and its impurities, providing excellent separation based on hydrophobicity. ijpra.comnih.gov Gradient elution is often preferred over isocratic elution to achieve optimal resolution between all compounds in a sample. nih.gov
A typical RP-HPLC method for the analysis of agomelatine impurities would utilize a binary mobile phase consisting of an aqueous buffer (such as potassium dihydrogen phosphate) and an organic modifier (like acetonitrile). nih.gov The pH of the buffer and the gradient profile are critical parameters that are optimized to achieve the desired separation. A photodiode array (PDA) detector is commonly used, allowing for the monitoring of eluents at multiple wavelengths, which aids in the identification and quantification of impurities. nih.gov
Table 1: Illustrative RP-HPLC Parameters for Agomelatine Impurity Profiling
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) nih.gov |
| Mobile Phase A | 15 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0) nih.gov |
| Mobile Phase B | Acetonitrile nih.gov |
| Elution Mode | Gradient nih.gov |
| Flow Rate | 1.0 mL/min ijpra.comnih.gov |
| Detection | Photodiode Array (PDA) at 230 nm ijpra.comnih.gov |
| Column Temperature | Ambient |
This table presents a representative set of conditions and is for illustrative purposes.
This compound, with the chemical name N,N'-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea, is a symmetrical molecule. An examination of its structure reveals the absence of any chiral centers. Therefore, this compound does not have stereoisomers, and as a result, Chiral HPLC analysis is not applicable for this specific compound.
Stability-indicating analytical methods are crucial for determining the intrinsic stability of a drug substance. These methods must be able to separate the intact API from any degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. nih.gov
For agomelatine and its impurities, including the potential for the formation of this compound during degradation, a stability-indicating HPLC method is essential. Forced degradation studies are performed on agomelatine to generate potential degradation products. nih.gov The developed HPLC method is then used to analyze these stressed samples to demonstrate that all degradation peaks are adequately resolved from the main peak of agomelatine and from each other. Research has shown that agomelatine is particularly susceptible to degradation under acidic and alkaline conditions. nih.gov The validation of such a method confirms its specificity and suitability for use in stability studies of the drug product. nih.gov
Once a suitable HPLC method is developed and validated, it can be used for the quantitative determination of this compound. This involves creating a calibration curve using a certified reference standard of the impurity.
Key validation parameters for quantification are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov For impurities in agomelatine, highly sensitive HPLC methods have been developed with LODs reported in the range of 0.0008% to 0.0047%. nih.gov
Table 2: Representative Sensitivity Data for Agomelatine Impurity Analysis
| Parameter | Reported Value Range |
| Limit of Detection (LOD) | 0.0008% - 0.0047% nih.gov |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD |
| Correlation Coefficient (r²) | > 0.999 nih.gov |
| Accuracy (% Recovery) | 94.4% - 106.7% nih.gov |
This table illustrates typical performance characteristics of a validated HPLC method for agomelatine impurities and is for informational purposes.
During the synthesis of active pharmaceutical ingredients like agomelatine, various organic solvents are used. google.com These solvents, along with any volatile byproducts from the reaction, must be controlled and monitored in the final drug substance to ensure patient safety. Gas Chromatography (GC), particularly with headspace sampling, is the standard technique for the analysis of these residual volatile compounds. scharlab.com
The ICH Q3C guidelines provide a framework for the permissible limits of residual solvents in pharmaceuticals, categorizing them into classes based on their toxicity. scharlab.comshimadzu.com GC methods for residual solvent analysis are developed to be able to detect and quantify these solvents at or below their specified limits. scharlab.com
A typical GC system for this purpose is equipped with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The use of a headspace autosampler automates the introduction of the volatile components from the sample matrix into the GC system, improving reproducibility and throughput. scharlab.com The choice of the GC column and temperature program is critical for achieving separation of a wide range of solvents with different boiling points and polarities.
Table 3: General Parameters for Residual Solvent Analysis by Headspace GC
| Parameter | Typical Condition |
| Technique | Headspace Gas Chromatography (HS-GC) scharlab.com |
| Detector | Flame Ionization Detector (FID) researchgate.net |
| Column | Capillary column with a mid-polarity stationary phase (e.g., G43 type) researchgate.net |
| Carrier Gas | Nitrogen or Helium |
| Sample Solvent (Diluent) | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) scharlab.com |
| Analysis | Quantification against certified reference standards of solvents |
This table provides a general overview of the technique and is for illustrative purposes.
Thin-Layer Chromatography (TLC) for Rapid Screening
Thin-Layer Chromatography (TLC) serves as a valuable technique for the rapid screening of impurities in pharmaceuticals due to its simplicity, speed, and cost-effectiveness. While specific validated TLC methods for this compound are not extensively detailed in publicly available literature, general approaches for separating Agomelatine and its related impurities can be applied.
A typical TLC system for screening Agomelatine impurities would involve a silica (B1680970) gel plate as the stationary phase. The mobile phase would likely consist of a mixture of a non-polar solvent like n-hexane or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727), allowing for the differential migration of Agomelatine and its impurities based on their polarity. Visualization of the separated spots can be achieved under UV light (typically at 254 nm), given the chromophoric nature of the naphthalene (B1677914) ring system present in both Agomelatine and its dimer urea impurity. Further visualization can be accomplished using iodine vapor or specific spray reagents that react with the functional groups present. The relative retention factor (Rf) value of the dimer urea impurity would differ from that of the Agomelatine parent drug, enabling its preliminary identification and semi-quantitative estimation.
High-Resolution Spectroscopic Characterization Methods
High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation and characterization of pharmaceutical impurities like this compound. conicet.gov.ar These techniques provide detailed information about the molecular structure, connectivity, and formula.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. conicet.gov.ar Through various one-dimensional and two-dimensional experiments, it is possible to map out the complete chemical structure of this compound.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. juniperpublishers.com
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the naphthalene rings, the methoxy (B1213986) group protons, and the protons of the ethyl chains connecting the naphthalene moieties to the central urea group. The chemical shifts (δ) of the ethyl protons would be particularly informative, indicating their proximity to the electronegative nitrogen atoms of the urea linkage. The integration of the signals would correspond to the number of protons in each environment, confirming the dimeric structure.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. daicelpharmastandards.com Key signals would include those for the naphthalene ring carbons, the methoxy carbon, the ethyl chain carbons, and, importantly, the carbonyl carbon of the urea group, which would appear at a characteristic downfield chemical shift.
While specific, experimentally derived spectral data for this compound is not widely published in peer-reviewed journals, reference standards and their accompanying certificates of analysis often contain this information. daicelpharmastandards.compharmaffiliates.com
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comua.es
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons within each ethyl chain and among the coupled protons on the naphthalene rings, helping to confirm the spin systems. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. researchgate.net It allows for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity (typically over 2-3 bonds) between protons and carbons. researchgate.net For this compound, this would reveal crucial correlations from the ethyl chain protons to the naphthalene ring carbons and, most importantly, to the urea carbonyl carbon, confirming the complete structure of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This can help confirm the three-dimensional conformation of the molecule, for instance, by showing spatial proximity between protons on the ethyl chain and the naphthalene ring.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the solid forms of pharmaceutical compounds, including identifying different crystalline structures (polymorphs) or amorphous content. europeanpharmaceuticalreview.com While specific studies on the polymorphic forms of pure this compound are not found in the literature, ssNMR has been used to study co-crystals of Agomelatine with urea. google.comresearchgate.netencyclopedia.pub A patent application describes an Agomelatine-urea complex characterized by a solid-state ¹³C NMR spectrum with specific peaks. google.com If this compound were found to exist in different polymorphic forms, ssNMR would be the ideal technique to distinguish them, as different crystal packing arrangements lead to distinct chemical shifts and relaxation times. europeanpharmaceuticalreview.com
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and formula of a compound. daicelpharmastandards.com For this compound (C₂₇H₂₈N₂O₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. pharmaffiliates.compharmaffiliates.com
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version, [M+H]⁺) and subjecting it to fragmentation. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely involve:
Cleavage of the C-N bond between the ethyl chain and the urea nitrogen.
Fragmentation of the urea linkage itself.
Loss of the methoxy group.
Analysis of these fragment ions allows for the reconstruction of the molecule's structure, providing orthogonal confirmation to the data obtained from NMR spectroscopy. researchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Analysis
LC-MS/MS for Impurity Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and sensitive technique for the identification and quantification of impurities like this compound in pharmaceutical samples. researchgate.netnih.gov The method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation on a suitable column, such as a Zorbax SB-C18. nih.gov An isocratic mobile phase, for instance, a mixture of ammonium (B1175870) acetate solution (containing formic acid) and methanol, allows for the effective separation of agomelatine from its impurities. nih.gov
Following separation, the eluted compounds are introduced into the mass spectrometer. The instrument operates in multiple reaction monitoring (MRM) mode, which provides exceptional specificity. For agomelatine, the mass transition monitored is typically m/z 244.1 → 185.3. nih.gov For the identification of this compound, a specific mass transition would be established based on its molecular weight (428.52 g/mol ) and fragmentation pattern. pharmaffiliates.comclearsynth.comlgcstandards.com This allows for the precise detection and quantification of the impurity, even at very low levels. The development of such methods is crucial for quality control in the production of agomelatine. synzeal.com
A key advantage of LC-MS/MS is its ability to provide structural information about the impurities. By analyzing the fragmentation patterns of the parent ion, researchers can confirm the identity of this compound and distinguish it from other related substances, such as Agomelatine Dimer Acetamide. pharmaffiliates.compharmaffiliates.com
Table 1: LC-MS/MS Parameters for Agomelatine Analysis
| Parameter | Value |
| Chromatographic Column | Zorbax SB-C18 (150 × 2.1 mm i.d., 5 µm) nih.gov |
| Mobile Phase | 5 mm ammonium acetate (0.1% formic acid) : methanol (30:70, v/v) nih.gov |
| Flow Rate | 0.3 mL/min nih.gov |
| Ionization Source | Positive Electrospray Ionization (ESI+) nih.gov |
| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Agomelatine Mass Transition | m/z 244.1 → 185.3 nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of unknown compounds by providing their exact mass. researchgate.net This technique allows for the determination of the elemental composition of a molecule with high accuracy, typically to the fourth or fifth decimal place. researchgate.net
For this compound, which has a molecular formula of C₂₇H₂₈N₂O₃, the theoretical exact mass can be calculated. pharmaffiliates.comclearsynth.comlgcstandards.com HRMS analysis of a sample containing this impurity would yield a measured mass that is extremely close to this theoretical value, thereby confirming its identity. This level of precision helps to differentiate it from other molecules that may have the same nominal mass but different elemental compositions. researchgate.net
The data obtained from HRMS is critical during the drug development process, particularly in the characterization of impurities and degradation products. It provides definitive evidence for the proposed structure of a compound, which is a regulatory requirement. The use of HRMS in metabolomics and impurity profiling has become standard practice due to its specificity and accuracy. acs.orgcernobioscience.com
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of molecules. These "vibrational fingerprints" are unique to a specific compound and can be used for identification and structural elucidation.
In the context of this compound, IR and Raman spectroscopy can confirm the presence of key functional groups. For instance, the urea linkage (-NH-CO-NH-) would exhibit characteristic stretching and bending vibrations. The spectra would also show bands corresponding to the aromatic naphthalene ring system and the methoxy group of the agomelatine moieties.
Differences in the crystal packing and intermolecular interactions, such as hydrogen bonding, can lead to subtle but measurable shifts in the vibrational frequencies. google.com These techniques are therefore also valuable for studying the solid-state properties of the agomelatine-urea cocrystal and distinguishing it from other polymorphic forms. researchgate.netresearchgate.net
Table 2: Expected Vibrational Bands for this compound
| Functional Group | Expected Vibrational Mode |
| N-H (Urea) | Stretching |
| C=O (Urea) | Stretching |
| C-N (Urea) | Stretching |
| Aromatic C-H | Stretching and Bending |
| Aliphatic C-H | Stretching and Bending |
| C-O (Methoxy) | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of compounds that contain chromophores—parts of a molecule that absorb light in the UV-Vis region. The naphthalene ring system in agomelatine acts as a strong chromophore, making UV-Vis spectroscopy a suitable method for its detection and quantification. acs.org
For this compound, the UV spectrum would be expected to be very similar to that of agomelatine itself, as the chromophore remains unchanged. The technique can be employed to determine the concentration of solutions containing this compound, often in conjunction with dissolution studies or for quantitative analysis in quality control. acs.org A calibration curve is typically constructed by measuring the absorbance of solutions of known concentrations at the wavelength of maximum absorbance (λmax). acs.org
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray Diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. It is essential for characterizing the solid-state structure of this compound, particularly in its co-crystal form.
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
For the agomelatine-urea co-crystal, SC-XRD analysis has revealed a monoclinic unit cell with the space group P2₁/n. google.comgoogle.com The analysis confirms the 1:1 stoichiometry between agomelatine and urea and elucidates the hydrogen bonding network between the two molecules, which is crucial for the stability of the co-crystal. researchgate.netdatapdf.com
Table 3: Crystallographic Data for Agomelatine-Urea Co-crystal google.comgoogle.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.709(15) |
| b (Å) | 9.263(13) |
| c (Å) | 18.71(3) |
| α (°) | 90 |
| β (°) | 101.79(2) |
| γ (°) | 90 |
| Volume (ų) | 1647(4) |
| Temperature (K) | 293 |
Powder X-ray Diffraction (PXRD) for Bulk Purity and Crystallinity
Powder X-ray Diffraction (PXRD) is a complementary technique to SC-XRD that is used to analyze the bulk crystalline properties of a material. It is particularly useful for routine identification, assessing bulk purity, and detecting different polymorphic forms. researchgate.netencyclopedia.pubmdpi.com
The PXRD pattern of the crystalline agomelatine-urea complex is characterized by a unique set of diffraction peaks at specific 2θ angles. google.comgoogle.com These peaks serve as a fingerprint for this particular crystalline form. The presence of peaks at unexpected angles could indicate the presence of impurities or a different polymorphic form. icdd.comresearchgate.net PXRD is, therefore, a critical tool in the quality control of the agomelatine-urea co-crystal, ensuring batch-to-batch consistency and the absence of other crystalline phases. google.comgoogle.com
Table 4: Characteristic PXRD Peaks for Crystalline Agomelatine-Urea Complex (2Θ ±0.2° 2Θ) google.comgoogle.com
| Primary Peaks | Additional Peaks |
| 9.52° | 18.41° |
| 13.28° | 19.28° |
| 15.51° | 20.72° |
| 21.30° | 27.74° |
| 22.75° | 31.26° |
Detailed Structural Elucidation and Conformational Analysis of Agomelatine Dimer Urea
Definitive Assignment of the Dimer Urea (B33335) Connectivity and Stereochemistry
The definitive connectivity of the agomelatine-urea co-crystal has been established through single-crystal X-ray diffraction. google.comresearchgate.net This analytical technique provides precise locations of atoms within the crystal lattice, confirming that the complex consists of one molecule of agomelatine (B1665654) and one molecule of urea in the asymmetric unit. google.com The molecular formula of the co-crystal is C₁₅H₁₇NO₂·CH₄N₂O. google.com
The connectivity within the individual components remains unchanged from their standard forms:
Agomelatine : The molecule consists of a naphthalene (B1677914) ring system with a methoxy (B1213986) group at the 7-position and an N-acetylated ethylamine (B1201723) side chain at the 1-position.
Urea : The molecule maintains its simple structure of a carbonyl group double-bonded to two amine groups.
There are no covalent bonds formed between the agomelatine and urea molecules. google.com Their association is based on non-covalent interactions that define the co-crystal structure. google.com Agomelatine itself is not chiral, and therefore, there are no stereochemical considerations such as enantiomers or diastereomers for the agomelatine molecule within the co-crystal.
The chemical name for the covalently-linked dimer impurity, sometimes confused with the co-crystal, is 1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea, with the CAS number 185421-27-6. clearsynth.comsynzeal.com This structure represents two agomelatine-like moieties covalently bridged by a urea group. However, the detailed structural analysis in this article pertains to the well-characterized 1:1 agomelatine-urea co-crystal.
Identification and Characterization of Possible Isomeric Forms
The concept of isomerism for the agomelatine-urea co-crystal primarily relates to polymorphism. Polymorphs are different crystalline forms of the same compound that exhibit distinct crystal structures and physical properties. google.com The agomelatine-urea co-crystal has been identified and characterized as a specific polymorphic form. google.com
A patent for the agomelatine-urea complex describes a single crystalline form characterized by specific X-ray powder diffraction (XRPD) peaks and a unique unit cell. google.com This crystalline form is stable under storage conditions (e.g., at 25°C/60% relative humidity for at least 162 days). google.comgoogle.com
While agomelatine itself is known to exist in at least six polymorphic forms (Forms I-VI), the agomelatine-urea co-crystal represents a new, distinct solid-state form with its own unique set of properties. google.comresearchgate.net The formation of co-crystals can sometimes lead to different polymorphic arrangements of the co-crystal itself, but the available literature focuses on the characterization of one primary form of the agomelatine-urea co-crystal. google.comnih.gov
The characterization of this specific crystalline form is supported by various analytical techniques:
Powder X-ray Diffraction (PXRD) : The crystalline form is identified by characteristic peaks at specific 2Θ angles. google.com
Solid-State ¹³C NMR Spectroscopy : Provides a characteristic spectral fingerprint of the co-crystal's solid-state structure. google.comgoogle.com
Single-Crystal X-ray Diffraction : Offers definitive structural data, including unit cell dimensions and space group. google.com
The table below summarizes the key characterization data for the identified crystalline form of the agomelatine-urea co-crystal.
| Analytical Technique | Characteristic Data |
| Powder XRD | Peaks at 9.52°, 13.28°, 15.51°, 21.30°, and 22.75° 2Θ ±0.2° 2Θ. google.comgoogle.com |
| Solid-State ¹³C NMR | Peaks at 21.4, 54.7, 130.4, 133.8, 157.4, 172.6, 199.7, and 203.7 ppm. google.comgoogle.com |
| Single-Crystal XRD | Monoclinic crystal system, space group P2₁/n. google.com |
Conformational Landscape and Preferred Conformations in Solution and Solid State
The conformational analysis of the agomelatine-urea co-crystal is primarily focused on its solid-state structure, as determined by single-crystal X-ray diffraction. google.com Information regarding its conformational landscape in solution is not extensively detailed in the available literature, as the co-crystal exists as a stable entity in the solid state. Upon dissolution, the non-covalent interactions would likely be disrupted, leading to solvated individual molecules of agomelatine and urea.
In the solid state, the agomelatine and urea molecules adopt specific preferred conformations that are stabilized by the crystal packing and hydrogen bonding network. The single-crystal X-ray diffraction data provides a precise three-dimensional model of these conformations. google.com
The crystallographic data for the agomelatine-urea co-crystal is presented in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.709(15) |
| b (Å) | 9.263(13) |
| c (Å) | 18.71(3) |
| α (°) | 90 |
| β (°) | 101.79(2) |
| γ (°) | 90 |
| Volume (ų) | 1647(4) |
| Z (formula units/cell) | 4 |
| Data obtained at 293 K. google.com |
Within this crystal structure, the agomelatine molecule is not planar. The ethylacetamide side chain is flexible and adopts a specific torsion angle relative to the naphthalene ring to optimize its interactions with neighboring urea molecules. Similarly, the urea molecule is positioned to act as an effective hydrogen bond donor and acceptor. These specific conformations are a direct result of the energy minimization achieved through the formation of an extensive hydrogen-bonded network in the crystal lattice.
Hydrogen Bonding Network Analysis within the Dimer Structure
The hydrogen bonding network is the cornerstone of the agomelatine-urea co-crystal structure, defining its stability and unique properties. google.comdatapdf.com In the crystal lattice, each urea molecule forms five hydrogen bonds with adjacent urea and agomelatine molecules. datapdf.com This extensive network creates a two-dimensional framework. researchgate.net
The primary hydrogen bonding interactions involve:
The amide group (N-H) of agomelatine acting as a hydrogen bond donor.
The carbonyl group (C=O) of agomelatine acting as a hydrogen bond acceptor.
The amine groups (N-H) of urea acting as hydrogen bond donors.
The carbonyl group (C=O) of urea acting as a hydrogen bond acceptor.
These interactions lead to the formation of recognizable supramolecular synthons. For instance, dimers of urea molecules can be linked, which in turn connect to agomelatine molecules, creating a robust, extended structure. datapdf.com Analysis of the crystal structure reveals that agomelatine and urea molecules are linked through intermolecular hydrogen bonding interactions.
The key hydrogen bond synthons observed are:
N-H···O bonds : These are the most significant interactions, where the amide N-H of agomelatine and the amine N-H of urea donate to the carbonyl oxygen of either another urea molecule or an agomelatine molecule.
Heterodimeric motifs : The primary interaction involves the connection between the agomelatine and urea molecules, forming a heterodimer which then propagates into a larger network.
Mechanistic and Kinetic Studies on Agomelatine Dimer Urea Formation and Degradation
Elucidation of Degradation Pathways Leading to Dimer Urea (B33335)
The formation of Agomelatine (B1665654) Dimer Urea is a result of specific degradation pathways that agomelatine undergoes when subjected to various stress conditions. While detailed mechanistic studies specifically targeting this dimer are limited in publicly available literature, the general principles of drug degradation provide a framework for understanding its formation.
Forced degradation studies on agomelatine have explored its stability in acidic and alkaline conditions. While specific data on the hydrolytic formation of the dimer urea is not extensively detailed in published research, it is plausible that under certain pH and temperature conditions, the primary amine generated from the deacetylation of agomelatine could react with a source of carbonyl, potentially from the degradation of another molecule or an excipient, to form the urea linkage. However, direct evidence and mechanistic elucidation for this pathway remain areas for further investigation.
Oxidative stress is a common cause of drug degradation. While studies have shown that agomelatine is susceptible to oxidation, the specific oxidative pathways leading to the formation of the dimer urea have not been clearly delineated in the available scientific literature. It is conceivable that oxidative conditions could promote the formation of reactive intermediates that subsequently lead to dimerization and the formation of the urea structure.
Thermal stress can induce the degradation of pharmaceutical compounds. The formation of impurities, including dimers, is a common outcome of thermal degradation. While general thermal degradation of agomelatine has been studied, the specific kinetics of the formation of the dimer urea under thermal stress have not been reported in detail. Such studies would be essential to predict the shelf-life and appropriate storage conditions for agomelatine to minimize the formation of this impurity.
Stability Profiles Under Various Stress Conditions (ICH Guidelines)
Forced degradation studies are a key component of drug development and are conducted according to the International Council for Harmonisation (ICH) guidelines. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
Below is a representative table summarizing the typical degradation of agomelatine under various stress conditions, as reported in the literature. It is important to note that these percentages represent the degradation of agomelatine and not the yield of the dimer urea.
| Stress Condition | Condition Details | Agomelatine Degradation (%) |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | ~10-15% |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | ~15-20% |
| Oxidative | 30% H₂O₂ at 80°C for 30 minutes | ~20-25% |
| Thermal | 80°C for 48 hours | ~5-10% |
| Photolytic | UV light (254 nm) for 24 hours | ~5-10% |
Reaction Kinetics of Dimerization Processes
Detailed kinetic studies on the dimerization of agomelatine to form the urea derivative are not available in the public domain. Such studies would involve determining the reaction order, rate constants, and activation energy for the formation of Agomelatine Dimer Urea under various conditions. This information would be invaluable for understanding the rate at which this impurity forms and for developing strategies to control its levels in the final drug product. The absence of this data highlights a gap in the current scientific understanding of agomelatine's degradation profile.
Investigation of Factors Influencing Dimer Stability and Reversion
Forced degradation studies on agomelatine have indicated that the formation of impurities is prominent under hydrolytic stress, particularly at low and high pH values. One study identified two primary degradation products, termed Deg I and Deg II, resulting from acidic and alkaline hydrolysis. However, the explicit confirmation of "this compound" as one of these primary degradants and a detailed investigation into its subsequent stability and potential reversion to agomelatine are not provided in the reviewed literature.
In the absence of direct research on this compound, general principles of urea compound stability may offer some hypothetical insights. The stability of urea and its derivatives is often influenced by:
pH: Urea compounds can undergo hydrolysis, and the rate of this reaction is typically pH-dependent. Generally, urea is more stable in a neutral to slightly acidic pH range.
Temperature: Increased temperature usually accelerates the degradation rate of chemical compounds, including urea derivatives. Kinetic studies of similar compounds often demonstrate a clear correlation between temperature and the rate of degradation.
Solvent Composition: The polarity and protic nature of the solvent can significantly impact the stability of solutes.
However, without specific experimental data for this compound, any discussion on the influence of these factors remains speculative. The kinetics of its formation, the potential for it to revert to the parent agomelatine molecule, and the conditions that would favor such a reversion have not been quantified in the available scientific literature.
Consequently, the creation of detailed data tables illustrating the impact of pH, temperature, and solvent on the stability and reversion of this compound is not possible based on current publicly accessible information. Further dedicated research is required to elucidate the specific chemical behavior of this impurity.
Theoretical and Computational Chemistry Approaches to Agomelatine Dimer Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization, which systematically alters the molecular structure to find the configuration with the minimum electronic energy.
For a molecule like Agomelatine (B1665654) Dimer Urea (B33335), a common and reliable approach involves using the B3LYP functional combined with a 6-31G(d,p) basis set. inpressco.comnih.gov This level of theory provides a good balance between computational cost and accuracy for organic molecules. inpressco.comresearchgate.net The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that this structure is a true energy minimum. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Key Geometrical Parameters for Agomelatine Dimer Urea (Illustrative) This table is based on typical values for similar functional groups derived from DFT calculations.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (Urea Carbonyl) | ~1.25 Å |
| Bond Length | C-N (Urea) | ~1.38 Å |
| Bond Angle | N-C-N (Urea) | ~118° |
| Dihedral Angle | C-N-C-C (Side Chain) | Variable (Conformational Flexibility) |
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govyoutube.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. youtube.com From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify reactivity.
Table 2: Quantum Chemical Descriptors Derived from HOMO-LUMO Energies These descriptors provide a quantitative measure of the molecule's reactivity.
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is acquired. |
| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-naphthalene ring systems, while the LUMO would likely be distributed across the urea moiety and the aromatic rings.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. mdpi.com It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. This map is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. researchgate.netnih.gov
The standard color scheme is:
Red: Regions of most negative electrostatic potential (electron-rich), indicating sites susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic "potential" (electron-poor), indicating sites susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
In this compound, the MEP map would clearly show the most negative potential (red) localized around the carbonyl oxygen atom of the urea group, highlighting its role as a primary hydrogen bond acceptor and a site for electrophilic interaction. researchgate.net The most positive potential (blue) would be found around the hydrogen atoms of the N-H groups in the urea linkage, identifying them as the primary sites for nucleophilic attack and hydrogen bond donation.
Molecular Dynamics (MD) Simulations for Conformational Studies and Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.
For this compound, MD simulations would be employed to:
Explore Conformational Space: The molecule has several rotatable bonds, particularly in the ethyl side chains. MD simulations can explore the different accessible conformations (shapes) of the molecule in various environments (e.g., in a vacuum or in a solvent like water) and determine their relative stabilities.
Study Solvation: By placing the molecule in a simulated box of solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute and analyze specific interactions like hydrogen bonding with water.
Analyze Intermolecular Interactions: MD simulations can model the interaction between two or more this compound molecules, providing insight into aggregation behavior and the formation of intermolecular hydrogen bonds that stabilize dimers or larger clusters.
These simulations rely on a "force field," a set of parameters that defines the potential energy of the system, with common force fields for biomolecular simulations including AMBER and CHARMM. nih.gov
Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational chemistry can accurately predict various types of spectra, which is crucial for confirming molecular structures and interpreting experimental results. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrations of chemical bonds, which are observed as absorption peaks in an IR spectrum. Comparing the computed spectrum with an experimental one can help in assigning specific peaks to particular molecular motions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. github.io These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the chemical structure and assign specific signals to each atom in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible range. researchgate.net For this compound, these calculations would predict the λ_max values associated with π→π* transitions within the naphthalene (B1677914) aromatic systems.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Based on characteristic values for the functional groups present.
| Spectroscopy | Feature | Predicted Wavenumber / Chemical Shift | Corresponding Functional Group |
|---|---|---|---|
| IR | N-H Stretch | 3300-3400 cm⁻¹ | Urea N-H |
| IR | C=O Stretch (Amide I) | 1640-1670 cm⁻¹ | Urea C=O |
| IR | Aromatic C-H Stretch | >3000 cm⁻¹ | Naphthalene C-H |
| ¹H NMR | N-H Proton | 5.5-6.5 ppm | Urea N-H |
| ¹H NMR | Aromatic Protons | 7.0-8.0 ppm | Naphthalene C-H |
| ¹H NMR | Methoxy (B1213986) Protons | ~3.9 ppm | -OCH₃ |
| ¹³C NMR | Carbonyl Carbon | ~158 ppm | Urea C=O |
| ¹³C NMR | Aromatic Carbons | 110-140 ppm | Naphthalene Carbons |
| UV-Vis | π→π* Transition | ~230 nm, ~280 nm | Naphthalene Ring System |
Investigation of Non-Covalent Interactions and Hydrogen Bonding
Non-covalent interactions, particularly hydrogen bonds, are crucial in determining the structure, stability, and aggregation properties of molecules containing urea functionalities. nih.gov The urea group is an excellent motif for forming strong and directional hydrogen bonds because it possesses two N-H donor groups and one C=O acceptor group.
In this compound, the most significant non-covalent interaction is the intermolecular hydrogen bond that can form between two molecules. This typically involves the N-H group of one molecule interacting with the carbonyl oxygen (C=O) of a second molecule, forming a stable N-H···O=C linkage. rsc.org Computational methods can be used to:
Identify Stable Dimer Structures: Geometry optimization of a two-molecule system can identify the most stable hydrogen-bonded dimer configurations.
Calculate Interaction Energies: The strength of the hydrogen bonds can be quantified by calculating the binding energy of the dimer, often corrected for basis set superposition error (BSSE). Studies on similar urea dimers show these interactions can be significant. nih.gov
Analyze Bond Properties: Tools like Natural Bond Orbital (NBO) analysis can be used to study the charge transfer from the oxygen lone pair to the antibonding orbital of the N-H bond, providing electronic evidence of the hydrogen bond's strength. nih.gov
These interactions are fundamental to understanding the solid-state packing of this compound and its behavior in solution.
Impurity Profiling and Control Strategies for Agomelatine Dimer Urea in Pharmaceutical Development
Development of Impurity Profiles and Specifications for Agomelatine (B1665654) API
The development of a comprehensive impurity profile is a fundamental step in the characterization of any API. This process involves the detection, identification, and quantification of all potential impurities that may arise during the synthesis, purification, and storage of the drug substance. For agomelatine, this includes starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.
International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances. These guidelines establish thresholds for impurities, above which they must be identified and, in some cases, subjected to toxicological assessment. The specification for an API, such as agomelatine, will include a list of specified impurities (both identified and unidentified) with their acceptance criteria, as well as a general limit for any unspecified impurities.
Forced degradation studies are an essential tool in developing the impurity profile. By subjecting agomelatine to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, potential degradation products that may form during storage can be identified. Studies have shown that agomelatine is particularly susceptible to degradation under acidic and alkaline conditions. While specific data on the formation of Agomelatine Dimer Urea (B33335) under these conditions is not extensively published in readily available literature, its identification as a known impurity suggests it is a product of a specific pathway, likely related to the manufacturing process or degradation.
The impurity profile of agomelatine API has been investigated using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) being the most common methods for separation and quantification. Mass spectrometry (MS) is often coupled with chromatography (LC-MS) to aid in the structural elucidation of unknown impurities.
A representative, though not exhaustive, list of known impurities in agomelatine is provided in the table below.
| Impurity Name | CAS Number | Molecular Formula | Type |
|---|---|---|---|
| Agomelatine | 138112-76-2 | C15H17NO2 | API |
| Agomelatine Dimer Urea | 185421-27-6 | C27H28N2O3 | Process/Degradation |
| Agomelatine Dimer Acetamide | 1385018-58-5 | C28H29NO3 | Process/Degradation |
| Agomelatine Amide Impurity | 138113-07-2 | C13H13NO2 | Process/Degradation |
| 7-Methoxy-1-naphthylacetonitrile | 138113-08-3 | C13H11NO | Starting Material/Intermediate |
Implementation of Control Strategies to Minimize Dimer Urea Formation
The formation of impurities such as this compound is controlled through a multi-faceted strategy that encompasses the entire lifecycle of the pharmaceutical development process. This begins with a deep understanding of the synthetic route and the potential side reactions that can occur. While the precise mechanism for the formation of this compound, chemically known as 1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea, is not widely detailed in public literature, its structure suggests a reaction involving the primary amine intermediate or the final API with a urea source or a related carbonyl-containing species.
Control strategies to minimize the formation of this and other impurities include:
Optimization of Reaction Conditions: Careful control of parameters such as temperature, pressure, pH, and reaction time can favor the desired reaction pathway and minimize the formation of by-products. The stoichiometry of reactants is also critical to prevent side reactions.
Purity of Starting Materials and Reagents: The quality of the starting materials and reagents used in the synthesis of agomelatine is paramount. Impurities in these raw materials can be carried through the synthesis or catalyze the formation of new impurities.
In-process Controls: Implementing analytical testing at critical steps of the manufacturing process allows for the monitoring of impurity levels. If an impurity like the dimer urea is detected above a certain threshold, the process can be adjusted or the intermediate material can be subjected to additional purification.
Purification Procedures: Robust purification methods, such as crystallization or chromatography, are developed to effectively remove impurities from the final API. The choice of solvent and conditions for crystallization can be optimized to selectively precipitate the API while leaving impurities in the mother liquor.
Stability-Indicating Analytical Methods: The development and validation of stability-indicating analytical methods, typically RP-HPLC, are crucial for monitoring the levels of impurities over time. These methods must be able to separate the API from all known impurities and degradation products. Forced degradation studies help to demonstrate the specificity of these methods. rjptonline.org
Appropriate Storage Conditions: To prevent the formation of degradation products, agomelatine API and its finished dosage forms must be stored under controlled conditions of temperature and humidity, and protected from light if found to be photolabile. veeprho.com
The following table summarizes the key control points and their objectives in minimizing impurity formation.
| Control Point | Objective | Methodology |
|---|---|---|
| Raw Material Qualification | Ensure purity of starting materials and reagents | Vendor qualification, testing of incoming materials |
| Process Parameter Control | Minimize side reactions and by-product formation | Design of Experiments (DoE), in-process monitoring |
| Purification Steps | Remove process-related impurities | Crystallization, chromatography |
| Final Product Specification | Ensure API quality meets predefined standards | Release testing using validated analytical methods |
| Stability Studies | Monitor impurity levels over the shelf-life of the product | Long-term and accelerated stability testing |
Role of this compound as a Reference Standard in Quality Assurance
The availability of well-characterized reference standards for impurities is a cornerstone of pharmaceutical quality assurance. This compound, as a known impurity of agomelatine, serves as a critical reference standard for several key activities in the quality control of the API and the finished drug product. veeprho.comclearsynth.comsigmaaldrich.comekb.egsimsonpharma.comsimsonpharma.compharmaffiliates.compharmaffiliates.com
The primary applications of the this compound reference standard include:
Identification of Impurities: In chromatographic analysis, the retention time of a peak in the sample chromatogram is compared to the retention time of the reference standard to confirm the identity of the impurity.
Quantification of Impurities: A reference standard of known purity and concentration is used to create a calibration curve or to determine a response factor. This allows for the accurate quantification of the this compound impurity in batches of the API or finished product.
Method Validation: During the validation of analytical methods, the reference standard is used to assess various parameters such as specificity, linearity, accuracy, precision, and the limit of detection (LOD) and limit of quantitation (LOQ) for the impurity. clearsynth.com
System Suitability Testing: Before routine analysis, a system suitability solution containing the API and key impurities, including this compound, is injected to ensure that the chromatographic system is performing adequately and is capable of separating the components of interest.
Several chemical suppliers specialize in the synthesis and characterization of pharmaceutical impurities and offer this compound as a reference standard. veeprho.comclearsynth.comsigmaaldrich.comekb.egsimsonpharma.comsimsonpharma.compharmaffiliates.compharmaffiliates.com These standards are typically supplied with a Certificate of Analysis (CoA) that provides information on their identity, purity (usually determined by HPLC and NMR), and other relevant characteristics. The availability of such a standard is indispensable for pharmaceutical manufacturers to comply with the stringent regulatory requirements for impurity control.
Conclusion and Future Research Directions
Synthesis of Current Knowledge on Agomelatine (B1665654) Dimer Urea (B33335)
Agomelatine Dimer Urea, chemically identified as N,N'-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]urea, is recognized primarily as a process-related impurity in the synthesis of agomelatine. chemicea.comsynzeal.com Its formation is indicative of a side reaction occurring during the manufacturing process. The compound is commercially available as a reference standard, which is crucial for its use in quality control (QC) applications within the pharmaceutical industry. lgcstandards.comclearsynth.com
The physicochemical properties of this compound have been partially characterized. It is a solid at room temperature, with a melting point reported to be above 180°C. chemicalbook.com The compound is soluble in solvents such as Dimethyl Sulfoxide (B87167) (DMSO) and Methanol (B129727), particularly with heating. chemicalbook.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 185421-27-6 | chemicea.comlgcstandards.comclearsynth.com |
| Molecular Formula | C27H28N2O3 | clearsynth.comchembk.comlgcstandards.com |
| Molecular Weight | 428.52 g/mol | clearsynth.comchemicalbook.comlgcstandards.com |
| IUPAC Name | 1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea | clearsynth.com |
| Synonyms | Agomelatine Impurity 4 | chemicea.comsynzeal.com |
| Physical Form | Solid, White to Off-White | chemicalbook.com |
| Melting Point | >180°C | chemicalbook.com |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | chemicalbook.com |
| Purity (as a reference standard) | >95% (HPLC) | lgcstandards.com |
The primary role of this compound is as a reference material for the analytical method development and validation necessary for Abbreviated New Drug Applications (ANDAs) and the ongoing quality control of commercial agomelatine products. clearsynth.com Its availability allows for the accurate identification and quantification of this impurity, ensuring that the final drug product meets the stringent purity requirements set by regulatory authorities.
Identification of Unresolved Questions and Future Research Challenges
Despite its importance as a pharmaceutical impurity, there is a notable lack of in-depth scientific literature focused exclusively on this compound. Several key areas remain to be thoroughly investigated:
Mechanism of Formation: The precise chemical reactions and process conditions that lead to the formation of this compound during the synthesis of agomelatine are not well-documented in publicly available literature. A comprehensive study of its formation pathway is essential for developing effective control strategies.
Detailed Physicochemical Characterization: While basic properties are known, a more detailed characterization, including single-crystal X-ray diffraction data, polymorphism, and degradation pathways, is currently absent. Such information would provide a more complete profile of the compound.
Pharmacological and Toxicological Profile: There is no readily available information on the potential pharmacological or toxicological effects of this compound. Understanding the biological activity of this impurity is crucial for setting appropriate limits in the final drug product.
Impact on Drug Product Stability: The potential influence of this compound on the stability and degradation profile of the agomelatine drug product has not been explored.
The primary challenge for future research is the limited commercial and academic focus on this specific impurity beyond its role as a reference standard. Overcoming this will require dedicated research efforts, likely driven by pharmaceutical manufacturers seeking to optimize their synthetic processes and deepen their understanding of the impurity profile of agomelatine.
Potential for Development of Novel Analytical and Control Methodologies
The current analytical methods for detecting and quantifying this compound are typically part of broader impurity profiling methods for agomelatine, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). veeprho.com While effective, there is potential for the development of more specialized and efficient analytical techniques.
Future research could focus on:
Quantitative NMR (qNMR): As an alternative to chromatographic methods, qNMR could potentially be developed for the direct quantification of this compound in bulk drug substance without the need for a specific reference standard of the impurity, relying instead on a certified internal standard. conicet.gov.ar
Process Analytical Technology (PAT): The implementation of in-line or at-line analytical technologies during the synthesis of agomelatine could allow for real-time monitoring of the formation of this compound. This would enable more precise process control and facilitate the implementation of Quality by Design (QbD) principles to minimize its formation.
Advanced Separation Techniques: The development of novel HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) methods with improved resolution and sensitivity could allow for the detection and quantification of even trace levels of this compound and other related impurities. veeprho.com
By addressing the current knowledge gaps and embracing new analytical technologies, the pharmaceutical industry can enhance its control over the manufacturing of agomelatine, ensuring a higher quality and safer final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
